

Technical Guide: Boc-L-Tyr(2-azidoethyl)-OH for Advanced Bioconjugation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Boc-L-Tyr(2-azidoethyl)-OH

Cat. No.: B15607981

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Boc-L-Tyr(2-azidoethyl)-OH**, a valuable amino acid derivative for researchers engaged in peptide synthesis, drug discovery, and bioconjugation. The guide covers supplier information, emphasizing custom synthesis as a primary acquisition route, and provides a detailed experimental protocol for its application in copper-catalyzed click chemistry.

Introduction to Boc-L-Tyr(2-azidoethyl)-OH

Boc-L-Tyr(2-azidoethyl)-OH is a non-canonical amino acid derivative that incorporates an azidoethyl group on the phenolic side chain of tyrosine. The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group makes it well-suited for solid-phase peptide synthesis (SPPS). The key feature of this molecule is the terminal azide group, which enables its use in highly specific and efficient "click chemistry" reactions, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This allows for the precise and stable conjugation of peptides or other molecules containing this residue to alkyne-modified partners, such as fluorescent dyes, imaging agents, or other biomolecules.^[1]

Supplier and Pricing Information

As of late 2025, **Boc-L-Tyr(2-azidoethyl)-OH** is not widely available as a standard catalog item from major chemical suppliers. The primary route for obtaining this specialized reagent is through custom synthesis.

Identified Supplier:

MedChemExpress has been identified as a potential supplier, listing the compound as a click chemistry reagent.[1][2] However, specific details regarding catalog numbers, pricing, purity, and available quantities are not publicly listed, suggesting it may be synthesized on demand.

Custom Synthesis Providers:

For researchers requiring specific quantities or purities, engaging a custom synthesis service is the most reliable approach. Several companies specialize in the synthesis of non-natural amino acids and their derivatives.

Company	Service Highlights
BOC Sciences	Offers comprehensive custom synthesis of over 6,000 amino acid derivatives, including those with novel functional groups like azides. They provide services for both small-scale research and large-scale production.
AminoPrimeCentral	A global provider of custom synthesis solutions for the pharmaceutical and biotech industries, specializing in complex amino acid derivatives and peptides from milligram to kilogram scale.
MilliporeSigma (Sigma-Aldrich)	Provides custom peptide synthesis services and has a broad portfolio of amino acids and derivatives, offering expertise in complex and modified peptide design.
Tocris Bioscience	Specializes in the custom synthesis of complex organic molecules, including amino acids and peptides, on a milligram to kilogram scale.

It is recommended to contact these providers directly to inquire about the synthesis of **Boc-L-Tyr(2-azidoethyl)-OH** to your required specifications.

Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The following is a representative protocol for the conjugation of an azide-containing peptide (incorporating **Boc-L-Tyr(2-azidoethyl)-OH**) to an alkyne-modified molecule. This protocol is based on established methods for CuAAC bioconjugation.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Materials:

- Azide-modified peptide (containing the Tyr(2-azidoethyl) residue)
- Alkyne-functionalized molecule (e.g., a fluorescent dye with a terminal alkyne)
- Copper(II) sulfate (CuSO_4) solution (e.g., 20 mM in water)
- Sodium ascorbate solution (freshly prepared, e.g., 100 mM in water)
- Tris-hydroxypropyltriazolylmethylamine (THPTA) ligand solution (e.g., 50 mM in water)
- Reaction Buffer: Phosphate-buffered saline (PBS) or a similar biocompatible buffer, pH 7.0-7.5.
- Deionized water
- Purification system (e.g., HPLC or size-exclusion chromatography)

Procedure:

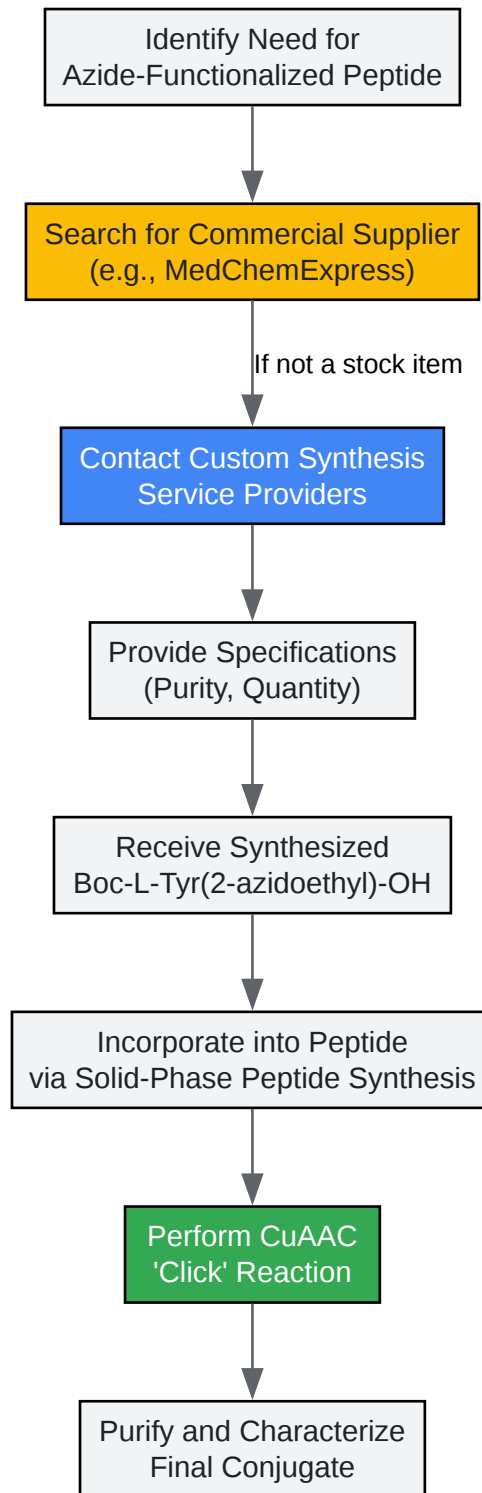
- Preparation of Reactants:
 - Dissolve the azide-modified peptide in the reaction buffer to a final concentration of 1-5 mM.
 - Dissolve the alkyne-functionalized molecule in a compatible solvent (e.g., DMSO or water) to a concentration of 10-50 mM.
- Reaction Setup:

- In a microcentrifuge tube, combine the azide-modified peptide solution with a 1.5 to 5-fold molar excess of the alkyne-functionalized molecule.
- Add the THPTA ligand to the reaction mixture to a final concentration that is five times the concentration of the copper sulfate to be added. THPTA helps to stabilize the Cu(I) oxidation state and protect the biomolecules.[3][5]
- Add the CuSO₄ solution to the mixture to a final concentration of 0.1 to 1 mM.
- Initiation of the Reaction:
 - Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1 to 5 mM. The sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) state.[3][6]
 - Gently mix the reaction components.
- Incubation:
 - Allow the reaction to proceed at room temperature for 1 to 4 hours. For more sensitive biomolecules, the reaction can be performed at 4°C for a longer duration (e.g., 12-24 hours). Reaction progress can be monitored by LC-MS.
- Purification:
 - Once the reaction is complete, purify the resulting triazole-linked conjugate from excess reagents and byproducts. High-performance liquid chromatography (HPLC) is a commonly used method for peptide purification.

Visualizations

Logical Workflow for Acquiring and Using **Boc-L-Tyr(2-azidoethyl)-OH**

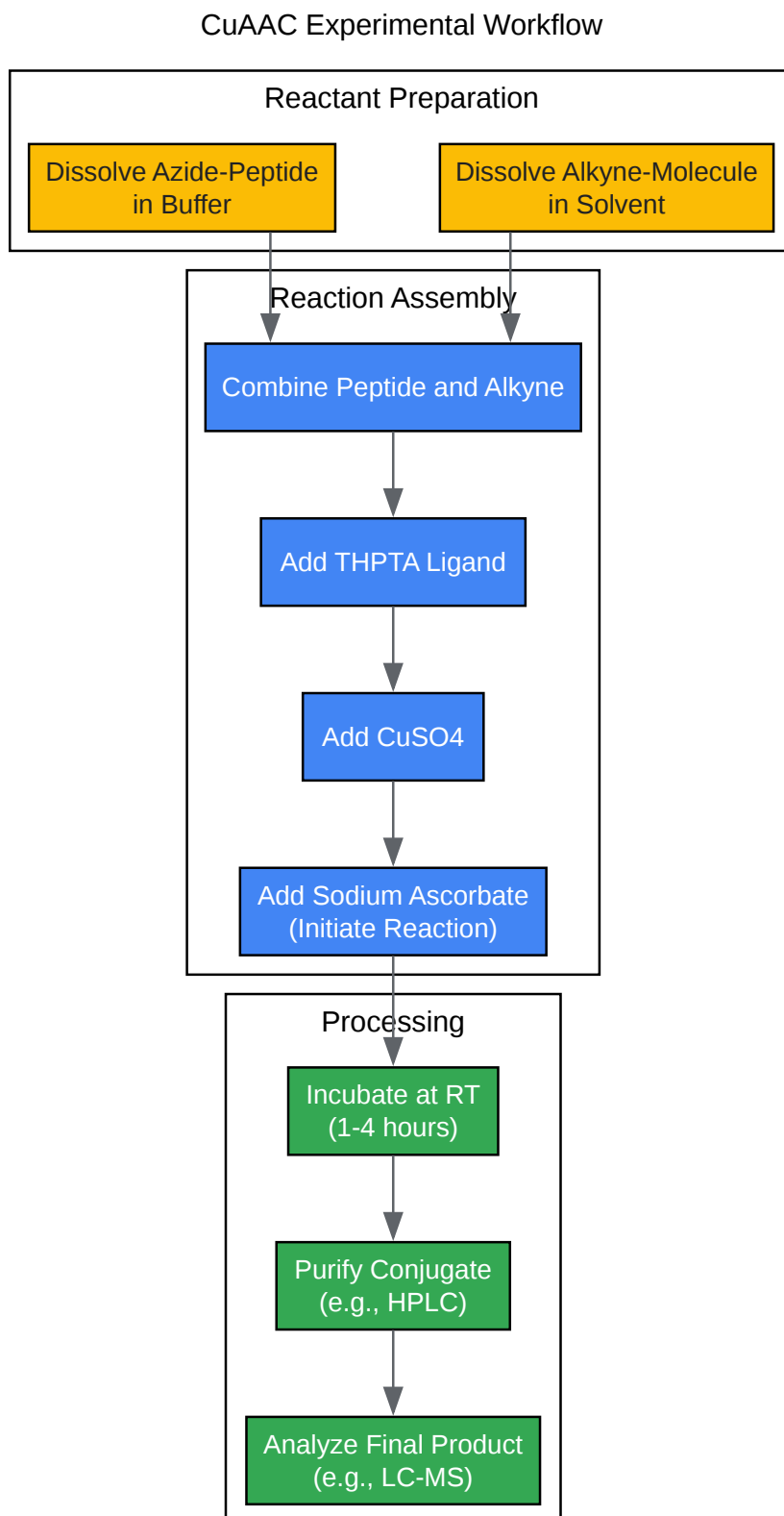
Acquisition and Application Workflow



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Caption: Workflow for obtaining and utilizing **Boc-L-Tyr(2-azidoethyl)-OH**.

Experimental Workflow for CuAAC Reaction

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- To cite this document: BenchChem. [Technical Guide: Boc-L-Tyr(2-azidoethyl)-OH for Advanced Bioconjugation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15607981#boc-l-tyr-2-azidoethyl-oh-supplier-and-pricing-information]

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